molecular formula C20H18BrN3O3 B5037752 2'-amino-6-bromo-5,7',7'-trimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-3'-carbonitrile

2'-amino-6-bromo-5,7',7'-trimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-3'-carbonitrile

Cat. No.: B5037752
M. Wt: 428.3 g/mol
InChI Key: GUDYBPXIOCJFQF-UHFFFAOYSA-N
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Description

2’-amino-6-bromo-5,7’,7’-trimethyl-2,5’-dioxospiro[1H-indole-3,4’-6,8-dihydrochromene]-3’-carbonitrile is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of multiple functional groups, including an amino group, a bromo substituent, and a carbonitrile group. The spiro structure, which involves the fusion of two rings at a single atom, imparts significant rigidity and distinct chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-6-bromo-5,7’,7’-trimethyl-2,5’-dioxospiro[1H-indole-3,4’-6,8-dihydrochromene]-3’-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the indole and chromene precursors, followed by their coupling under specific conditions to form the spiro structure. Key steps may include:

    Bromination: Introduction of the bromo group using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amination: Incorporation of the amino group through nucleophilic substitution reactions.

    Cyclization: Formation of the spiro structure via cyclization reactions, often catalyzed by acids or bases.

    Nitrile Formation: Introduction of the carbonitrile group using reagents like cyanogen bromide or through dehydration of amides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2’-amino-6-bromo-5,7’,7’-trimethyl-2,5’-dioxospiro[1H-indole-3,4’-6,8-dihydrochromene]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2’-amino-6-bromo-5,7’,7’-trimethyl-2,5’-dioxospiro[1H-indole-3,4’-6,8-dihydrochromene]-3’-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-amino-6-bromo-5,7’,7’-trimethyl-2,5’-dioxospiro[1H-indole-3,4’-6,8-dihydrochromene]-3’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2’-amino-6-chloro-5,7’,7’-trimethyl-2,5’-dioxospiro[1H-indole-3,4’-6,8-dihydrochromene]-3’-carbonitrile
  • 2’-amino-6-fluoro-5,7’,7’-trimethyl-2,5’-dioxospiro[1H-indole-3,4’-6,8-dihydrochromene]-3’-carbonitrile

Uniqueness

The uniqueness of 2’-amino-6-bromo-5,7’,7’-trimethyl-2,5’-dioxospiro[1H-indole-3,4’-6,8-dihydrochromene]-3’-carbonitrile lies in its specific combination of functional groups and the spiro structure. The presence of the bromo group, in particular, can significantly influence its reactivity and biological activity compared to similar compounds with different halogen substituents.

Properties

IUPAC Name

2'-amino-6-bromo-5,7',7'-trimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3/c1-9-4-10-13(5-12(9)21)24-18(26)20(10)11(8-22)17(23)27-15-7-19(2,3)6-14(25)16(15)20/h4-5H,6-7,23H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDYBPXIOCJFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=O)C23C(=C(OC4=C3C(=O)CC(C4)(C)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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